REACTION_SMILES
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[BH3:19].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:10][C:11](=[O:12])[N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[cH:6][cH:7][cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:10][CH2:11][N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1ccccc1[N+](=O)[O-])N1CCOCC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1CCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |